molecular formula C19H18N8O2 B2359427 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 2034367-73-0

3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B2359427
CAS No.: 2034367-73-0
M. Wt: 390.407
InChI Key: ZAYMCKHPDHJPMA-UHFFFAOYSA-N
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Description

3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H18N8O2 and its molecular weight is 390.407. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as Fezolinetant , is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides involved in many physiological and pathological processes.

Mode of Action

Fezolinetant acts as an inhibitor to the Neurokinin Receptor . By binding to these receptors, it prevents the normal signaling process, leading to changes in the physiological response.

Pharmacokinetics

It has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO up to a concentration of 20.0 mg/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.

Result of Action

As an inhibitor of the neurokinin receptor , it likely alters the normal physiological responses mediated by these receptors.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For Fezolinetant, it is recommended to be stored at -20°C , indicating that lower temperatures may be necessary for its stability.

Biochemical Analysis

Biochemical Properties

The compound 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can alter the normal functioning of these processes, leading to changes in cell behavior .

Molecular Mechanism

The molecular mechanism of action of this compound is complex . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical profile . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O2/c1-12-23-24-17-16(21-5-6-27(12)17)25-7-9-26(10-8-25)19(29)14-11-13-3-2-4-20-15(13)22-18(14)28/h2-6,11H,7-10H2,1H3,(H,20,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYMCKHPDHJPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(NC4=O)N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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